molecular formula C5H7NO2S B8387670 (4R)-4-Acetylthio-2-oxoazetidine

(4R)-4-Acetylthio-2-oxoazetidine

Cat. No. B8387670
M. Wt: 145.18 g/mol
InChI Key: NYOUQWVIMBQOJL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04155912

Procedure details

To a cold (0°-5° C.) oxygen-free 1 N NaOH solution (27.5 ml.) was added thioacetic acid (2.09 g., 27.5 mmole) at such a rate that the temperature was maintained between 0°-5° C. The resulting solution was added dropwise (over 20 min.) to a cold (0.5° C.) oxygen-free aqueous solution (11 ml.) of 4-acetoxy-2-azetidinone (3.23 g., 25 mmole) [prepared in Liebigs Ann. Chem., 539 (1974)]. The reaction mixture was stirred under a nitrogen atmosphere for 0.5 hr. at 0°-5° C. and for 2-2.5 hr. at 23°-25° C. before being extracted with chloroform (4×25 ml.). The organic extracts were combined, washed with water (10 ml.), dried over anhydrous Na2SO4 and concentrated to a yellow syrup, 3.3 g., 91% yield. The title product was found to be identical to the sample prepared by Clauss in Liebigs Ann. Chem., 539 (1974). δ (ppm, CDCl3), 7.2 (1H, NH), 5.23 (1H, dd, Jcis =2.8, Jtrans =5.0, H-H), 3.55 (1H, ddd, Jgem =15.2, JHNH =2.0, H-3 trans), 2.95 (1H, ddd, Jgem =15.2, Jcis =2.8, JHNHS1, H-3 cis) and 2.36 (3H, s, methyl).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-Acetylthio-2-azetidinone
Yield
91%

Identifiers

REACTION_CXSMILES
O=O.[C:3]([OH:6])(=[S:5])[CH3:4].C(O[CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)(=O)C.[H][H]>>[C:3]([S:5][CH:11]1[NH:14][C:13](=[O:15])[CH2:12]1)(=[O:6])[CH3:4]

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
O=O
Name
Quantity
2.09 g
Type
reactant
Smiles
C(C)(=S)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC1CC(N1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a nitrogen atmosphere for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 0°-5° C
WAIT
Type
WAIT
Details
at 0°-5° C. and for 2-2.5 hr
Duration
2.25 (± 0.25) h
EXTRACTION
Type
EXTRACTION
Details
at 23°-25° C. before being extracted with chloroform (4×25 ml.)
WASH
Type
WASH
Details
washed with water (10 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow syrup, 3.3 g
CUSTOM
Type
CUSTOM
Details
prepared by Clauss in Liebigs Ann

Outcomes

Product
Details
Reaction Time
0.5 h
Name
4-Acetylthio-2-azetidinone
Type
Smiles
C(C)(=O)SC1CC(N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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